3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid
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Overview
Description
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole moiety attached to a benzoic acid structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID typically involves the reaction of 4-chlorobenzoic acid with 1H-1,2,3-benzotriazole-1-methanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions and enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
- 4-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
- 2-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]BENZOIC ACID
Uniqueness
3-[(1,2,3-BENZOTRIAZOL-1-YLMETHYL)AMINO]-4-CHLOROBENZOIC ACID is unique due to the presence of the chlorine atom in the benzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H11ClN4O2 |
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Molecular Weight |
302.71 g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethylamino)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-6-5-9(14(20)21)7-12(10)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2,(H,20,21) |
InChI Key |
PZHAJHXODQNVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
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